

Iopromide Technical Support Center: Clearance and Repeated Imaging Session Guidance

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Compound of Interest

Compound Name: **iopromide**

Cat. No.: **B1672085**

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For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information on **iopromide** clearance, pharmacokinetic properties, and crucial considerations for designing experiments involving repeated imaging sessions. The following FAQs and troubleshooting guides are intended to assist researchers in optimizing their study protocols and ensuring animal welfare.

Frequently Asked Questions (FAQs)

Q1: What is the typical clearance profile of **iopromide**?

A1: **iopromide** is primarily cleared from the body by the kidneys through glomerular filtration.^[1] It is not metabolized and is excreted unchanged in the urine.^[2] The clearance process follows a multi-compartment model, characterized by distinct distribution and elimination phases.

Q2: How long does it take for **iopromide** to be eliminated?

A2: The elimination half-life of **iopromide** in subjects with normal renal function has a main elimination phase of approximately 2 hours and a terminal elimination phase of about 6.2 hours.^{[1][2]} Over 90% of the injected dose is excreted in the urine within the first 24 hours.^[3] However, clearance can be significantly prolonged in subjects with impaired renal function.

Q3: What are the main factors that can affect **iopromide** clearance?

A3: The primary factor influencing **iopromide** clearance is renal function. Reduced glomerular filtration rate (GFR) will significantly prolong the elimination half-life. Other potential factors include age and dehydration status. While liver function does not significantly impact clearance, as only about 2% is excreted via feces, severe cardiovascular disease may pose an increased risk of hemodynamic changes.

Q4: What are the risks associated with repeated **iopromide** administrations in a short timeframe?

A4: The main risk of repeated **iopromide** administration is contrast-induced acute kidney injury (CI-AKI). This is characterized by a decline in renal function, typically observed within 24 to 48 hours after contrast administration. Animal studies have shown that repeated injections of iodinated contrast agents within a short period can lead to a significant increase in serum creatinine levels, indicating renal function deterioration.

Q5: What is the recommended minimum time interval between two **iopromide**-enhanced imaging sessions?

A5: While there are no definitive guidelines specifically for preclinical research, based on the pharmacokinetic data and risk of CI-AKI, a sufficient washout period is critical. For subjects with normal renal function, a minimum interval of 72 hours is advisable to allow for complete clearance and for renal function to return to baseline. In animal models of CI-AKI, renal injury markers are typically assessed at 24, 48, and 72 hours post-injection. For studies involving subjects with induced renal impairment, a longer washout period may be necessary and should be determined by pilot studies assessing renal function markers. The European Society of Urogenital Radiology (ESUR) suggests a minimum of 4 hours between administrations for patients with normal or moderately reduced renal function in a clinical setting, but for research purposes, a more conservative approach is recommended to ensure the integrity of the experimental results and animal welfare.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of **iopromide**.

Table 1: Pharmacokinetic Parameters of **iopromide** in Healthy Adult Humans

Parameter	Value	Reference
Elimination Half-Life		
Initial Distribution Phase	0.24 hours	
Main Elimination Phase	~2 hours	
Terminal Elimination Phase	6.2 hours	
Clearance		
Mean Total Clearance	107 mL/min	
Mean Renal Clearance	104 mL/min	
Volume of Distribution	~16 L	
Excretion		
Renal (unchanged)	~97%	
Fecal	~2%	
Protein Binding	~1%	

Table 2: **Iopromide** Dosing in Preclinical Models of Contrast-Induced Acute Kidney Injury

Animal Model	Iopromide Dose	Administration Route	Key Findings	Reference
Rabbit	7.5 g iodine/kg	Intravenous	Significant increase in serum creatinine within 48 hours.	
Rat	3 g iodine/kg	Intravenous (tail vein)	Induction of CIN, modulated by phosphodiesterase type 5 inhibitors.	
Rat (unilateral nephrectomy)	231 mg iodine per rat	Intravenous	Increased renal tubular damage and iNOS expression at 24 and 48 hours.	

Experimental Protocols

1. Protocol for Induction of Contrast-Induced Acute Kidney Injury (CI-AKI) in a Rat Model

This protocol is adapted from preclinical studies investigating CI-AKI.

- Animal Model: Male Wistar rats (200-250g).
- Pre-conditioning (to induce susceptibility to CI-AKI):
 - Administer indomethacin (10 mg/kg) intraperitoneally to inhibit prostaglandin synthesis.
 - Administer L-NG-Nitro arginine methyl ester (L-NAME) (10 mg/kg) intraperitoneally to inhibit nitric oxide synthase.
 - Deprive animals of water for 12 hours prior to **iopromide** administration.
- **Iopromide** Administration:

- Under light anesthesia, administer **iopromide** (3 g iodine/kg) via the tail vein.
- Post-Administration Monitoring:
 - Collect blood samples at baseline, 24, 48, and 72 hours post-injection for measurement of serum creatinine and blood urea nitrogen (BUN).
 - At the study endpoint, euthanize animals and collect kidney tissue for histopathological analysis.

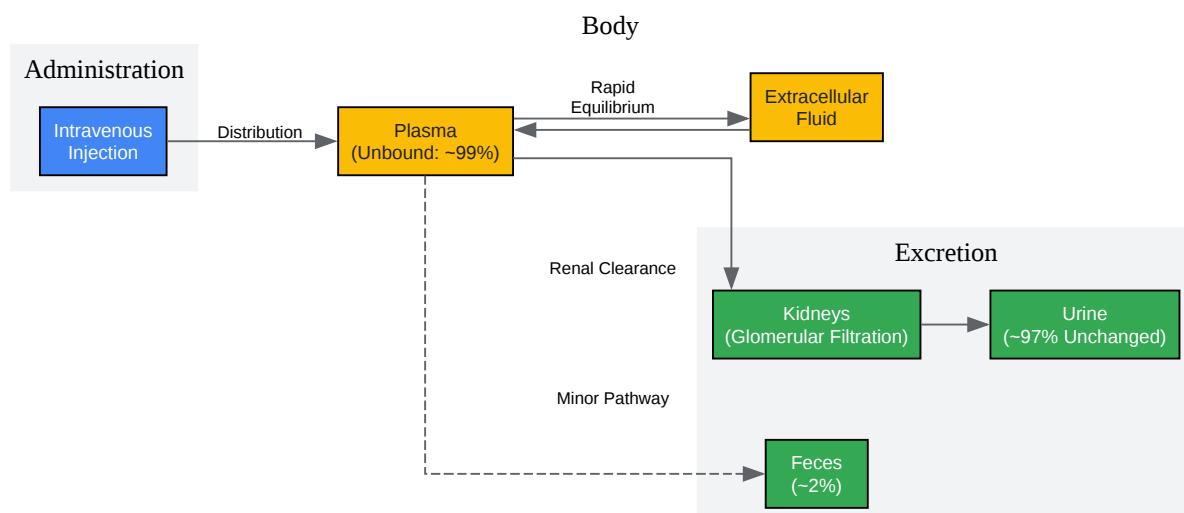
2. Protocol for Quantification of **iopromide** in Rat Plasma using HPLC-UV

This is a representative protocol based on established methods for quantifying small molecules in plasma.

- Sample Preparation (Protein Precipitation):
 - To 100 µL of rat plasma, add 200 µL of acetonitrile containing an appropriate internal standard.
 - Vortex for 1 minute to precipitate plasma proteins.
 - Centrifuge at 10,000 x g for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 µL of the mobile phase.
- Chromatographic Conditions:
 - HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Mobile Phase: Isocratic elution with a mixture of 10 mM potassium dihydrogen phosphate buffer (pH 4.5) and methanol (40:60, v/v).
 - Flow Rate: 1.0 mL/min.

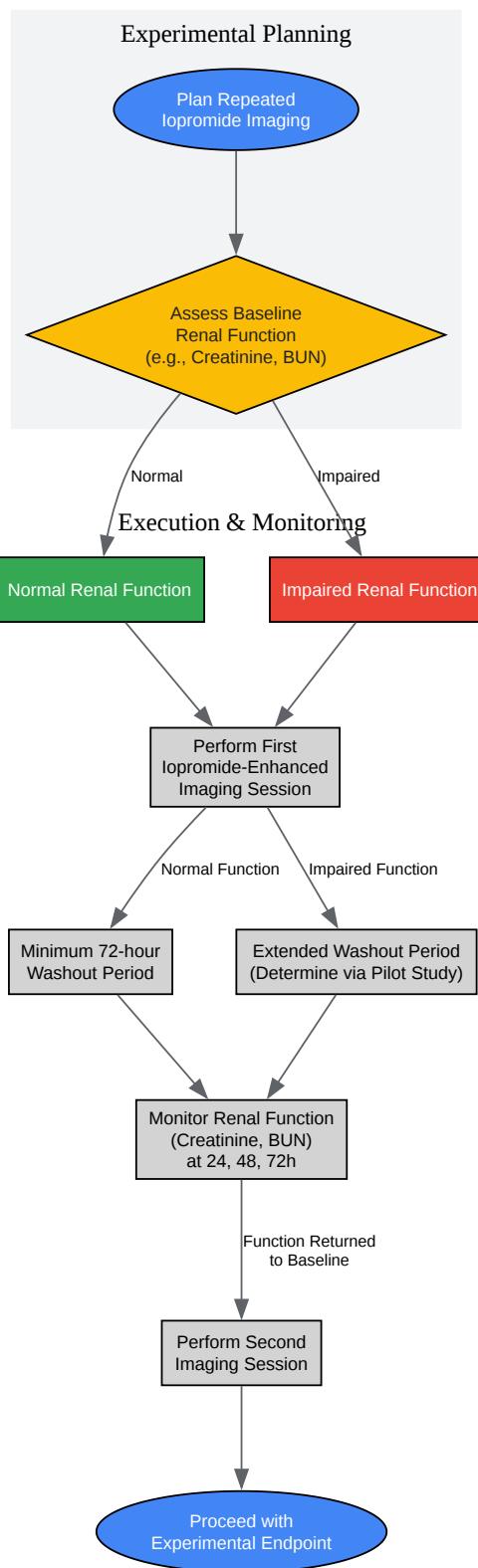
- Injection Volume: 20 μL .
- UV Detection Wavelength: 242 nm (based on the UV absorbance spectrum of **iopromide**).
- Quantification:
 - Construct a calibration curve using known concentrations of **iopromide** spiked into blank rat plasma.
 - Calculate the concentration of **iopromide** in the unknown samples by comparing the peak area ratio of **iopromide** to the internal standard against the calibration curve.

Visualizations



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Caption: **iopromide** administration, distribution, and excretion pathway.

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Caption: Decision workflow for repeated **iopromide** imaging sessions.

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